1-Chloro-2-(2-nitroprop-1-en-1-yl)benzene

Catalog No.
S12192224
CAS No.
M.F
C9H8ClNO2
M. Wt
197.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-(2-nitroprop-1-en-1-yl)benzene

Product Name

1-Chloro-2-(2-nitroprop-1-en-1-yl)benzene

IUPAC Name

1-chloro-2-(2-nitroprop-1-enyl)benzene

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3

InChI Key

FCXHCITVQOIVMI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1Cl)[N+](=O)[O-]

1-Chloro-2-(2-nitroprop-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 2-nitroprop-1-en-1-yl group. This compound features a unique structure that includes both an electron-withdrawing nitro group and a halogen, which significantly influences its chemical behavior and reactivity. The molecular formula is C10H10ClN1O2C_{10}H_{10}ClN_{1}O_{2}, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Due to its functional groups:

  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as lithium aluminium hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, where the chlorine atom can be replaced by other electrophiles.
  • Oxidation Reactions: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids under strong oxidizing conditions.

1-Chloro-2-(2-nitroprop-1-en-1-yl)benzene exhibits notable biological activity. Studies have shown that compounds with nitro groups can interact with biological systems, potentially leading to mutagenic effects. For instance, related compounds have demonstrated weak mutagenic activity in bacterial test systems but not in mammalian cell tests. Furthermore, there are concerns regarding the genotoxicity of similar nitroaromatic compounds, which may lead to DNA damage and carcinogenic potential in certain contexts.

The synthesis of 1-chloro-2-(2-nitroprop-1-en-1-yl)benzene typically involves several steps:

  • Starting Materials: The synthesis often begins with chlorobenzene and 2-nitropropene.
  • Reaction Conditions: A common method is to employ a nucleophilic substitution reaction where the chlorine atom is replaced by the 2-nitroprop-1-en-1-yl group.
  • Purification: After the reaction, the product may be purified through recrystallization or chromatography to obtain high purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor for drug development or as a lead compound in medicinal chemistry.
  • Chemical Manufacturing: It can be utilized in the synthesis of other organic compounds or as an intermediate in industrial processes.
  • Research: Its unique properties make it useful for studying the interactions of nitro compounds within biological systems.

Several compounds share structural similarities with 1-chloro-2-(2-nitroprop-1-en-1-yl)benzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Chloro-2-nitrobenzeneContains a nitro group on a chlorobenzeneExhibits weak mutagenic activity
3-Nitroprop-1-en-1-ylbenzeneNitro group at a different positionDifferent reactivity due to positional isomerism
2-Nitroprop-1-en-1-yloctaneLonger carbon chain with nitro groupEnhanced lipophilicity affecting biological interactions
4-ChloroanilineAniline derivative with chlorineKnown for its applications in dye manufacturing

Uniqueness

The uniqueness of 1-chloro-2-(2-nitroprop-1-en-1-yl)benzene lies in its specific combination of a chloro substituent and a nitroalkene moiety. This configuration not only influences its reactivity but also enhances its potential applications in pharmaceuticals and material science compared to other similar compounds. Its distinct electronic properties make it a valuable subject for further research into its chemical behavior and biological effects.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

197.0243562 g/mol

Monoisotopic Mass

197.0243562 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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